molecular formula C17H15BrClNO4 B2631612 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate CAS No. 1795032-94-8

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate

Cat. No.: B2631612
CAS No.: 1795032-94-8
M. Wt: 412.66
InChI Key: FKWYVPLPIQFCNQ-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, chlorine, and methoxy groups in its structure suggests it may exhibit unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route might include:

  • Formation of the Carbamate Intermediate

    • React 4-bromobenzylamine with phosgene or a phosgene substitute to form the corresponding carbamate.
    • Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to control the reactivity of phosgene.
  • Esterification

    • The carbamate intermediate is then reacted with 4-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
    • Reaction conditions: This step is usually performed at room temperature in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.
    • Major products: Substituted derivatives where bromine or chlorine is replaced by other nucleophiles.
  • Oxidation and Reduction

    • The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
    • Common reagents: Potassium permanganate, chromium trioxide.
    • Major products: Corresponding aldehydes or ketones.
  • Hydrolysis

    • The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
    • Common reagents: Hydrochloric acid, sodium hydroxide.
    • Major products: 4-chloro-2-methoxybenzoic acid and 4-bromobenzylamine.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    {[(4-Chlorophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.

    {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate: Contains a methoxy group instead of bromine.

Uniqueness

  • The presence of both bromine and chlorine atoms in {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate provides unique reactivity patterns compared to its analogs. This can lead to different biological activities and chemical properties, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4/c1-23-15-8-13(19)6-7-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWYVPLPIQFCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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